molecular formula C13H16N2O2 B8726423 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Katalognummer: B8726423
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: AIWCFDGABJPHDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a chemical compound known for its unique structure and properties.

Eigenschaften

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)

InChI-Schlüssel

AIWCFDGABJPHDI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced techniques such as chromatography and recrystallization is common to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and as a tool for understanding biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products

Wirkmechanismus

The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    N-Phenylacetamide: Known for its analgesic and antipyretic properties.

    N-ethylacetamide: Used in various industrial applications.

Comparison: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike N-Phenylacetamide, which is primarily used for its medicinal properties, this compound is more versatile and finds applications in multiple fields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.